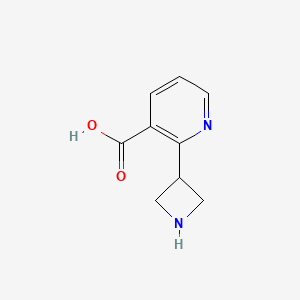

2-(Azetidin-3-yl)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(azetidin-3-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H,12,13) |

InChI Key |

BLRGPGDJGRUZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Synthesis of 2 Azetidin 3 Yl Nicotinic Acid and Its Precursors

Established Synthetic Pathways for Azetidine (B1206935) Ring Systems

Azetidines are a valuable class of four-membered nitrogen-containing heterocycles, whose considerable ring strain makes them both a synthetic challenge and a source of unique reactivity. rsc.orgnih.gov Their synthesis has seen significant advancements, moving beyond classical methods to more sophisticated and efficient strategies. rsc.org

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions represent a powerful and direct approach to forming the azetidine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. mdpi.com

One of the most prominent methods is the [2+2] cycloaddition . A notable example is the visible-light-mediated intermolecular [2+2] photocycloaddition between cyclic oximes (specifically 2-isoxazoline-3-carboxylates) and alkenes. rsc.orgspringernature.com This reaction, which can be considered an aza-Paternò–Büchi reaction, utilizes an Iridium(III) photocatalyst to activate the oxime precursor via triplet energy transfer, leading to the formation of highly functionalized azetidines. rsc.org

Another cornerstone of azetidine synthesis is the ketene-imine cycloaddition , famously known as the Staudinger synthesis. mdpi.com This reaction typically involves the in situ generation of a ketene (B1206846) from an acyl chloride, which then reacts with an imine. The process is believed to proceed through a zwitterionic intermediate that undergoes a four-electron conrotatory electrocyclization to yield the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com These β-lactams are versatile intermediates that can be reduced to the corresponding azetidines. acs.org

| Cycloaddition Method | Reactants | Key Features |

| Visible-Light Mediated [2+2] Photocycloaddition | Cyclic Oximes (e.g., 2-isoxazoline-3-carboxylates) + Alkenes | Utilizes an Iridium(III) photocatalyst; proceeds via triplet energy transfer; forms highly functionalized azetidines. rsc.orgspringernature.com |

| Ketene-Imine Cycloaddition (Staudinger Synthesis) | Ketenes (often from acyl chlorides) + Imines | A general method for synthesizing azetidin-2-ones (β-lactams), which are precursors to azetidines. mdpi.comacs.org |

| [3+1] Cycloaddition | Donor-Acceptor Aziridines + Isocyanides | Employs a chiral N,N′-dioxide/Mg(II) complex as a catalyst to produce enantioenriched exo-imido azetidines. acs.org |

Ring Expansion and Contraction Methodologies for Azetidine Formation

Alternative strategies to direct cyclization involve the structural modification of existing ring systems. These methods manipulate ring strain to either contract a larger ring or expand a smaller one.

Ring Contraction provides an effective route to azetidines from more readily available five-membered rings. A key example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In the presence of a base like potassium carbonate, these precursors undergo a reaction sequence proposed to involve nucleophilic addition to the amide carbonyl, N–C(O) cleavage, and subsequent intramolecular SN2 cyclization, resulting in α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org

Conversely, Ring Expansion offers a pathway from three-membered aziridine (B145994) rings. A biocatalytic one-carbon ring expansion has been developed using engineered cytochrome P450 enzymes as 'carbene transferases'. nih.gov This method facilitates a highly enantioselective mdpi.comspringernature.com-Stevens rearrangement of an aziridinium (B1262131) ylide, formed from the reaction of an aziridine with a diazo compound, to yield the corresponding azetidine. nih.gov This enzymatic approach overcomes the competing cheletropic extrusion of olefins, demonstrating high stereocontrol. nih.gov

| Methodology | Starting Material | Key Reagents/Catalysts | Product |

| Ring Contraction | α-bromo N-sulfonylpyrrolidinones | Potassium Carbonate, Nucleophiles (alcohols, phenols) | α-carbonylated N-sulfonylazetidines rsc.orgorganic-chemistry.org |

| Ring Expansion | Aziridines | Engineered Cytochrome P450, Diazo compound | Chiral Azetidines nih.gov |

Asymmetric Synthesis of Chiral Azetidine Intermediates

The synthesis of specific, optically active stereoisomers is crucial for many applications. Asymmetric synthesis of azetidines can be achieved by inducing chirality using various methods. youtube.com

One effective strategy involves the use of chiral auxiliaries . The Ellman tert-butanesulfinamide auxiliary, for instance, can be combined with achiral starting materials to achieve excellent diastereocontrol. acs.org This approach allows for the scalable production of chiral C2-substituted monocyclic azetidines, with either stereochemistry being accessible by choosing the corresponding (R)- or (S)-sulfinamide. The auxiliary acts as a protecting group that can be easily removed after the cyclization is complete. acs.org

Catalyst-controlled reactions provide another powerful tool for asymmetric synthesis. An enantioselective [3+1] cycloaddition of racemic donor-acceptor aziridines with isocyanides has been realized using a chiral N,N′-dioxide/Mg(II) complex as the catalyst. acs.org This method provides a direct route to optically enriched azetidines with high yields and enantioselectivity. Similarly, copper(I)-catalyzed asymmetric cascade reactions have been developed to access densely functionalized chiral spiro[azetidine-3,3′-indoline]-2,2′-diones. nih.gov

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of (R)- or (S)-tert-butanesulfinamide to direct the cyclization, followed by removal of the auxiliary. acs.org |

| Chiral Catalysts | A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. youtube.com | A chiral N,N′-dioxide/Mg(II) complex used in the [3+1] cycloaddition of aziridines and isocyanides. acs.org |

| Chiral Substrates | The starting material itself is chiral, often derived from a natural "chiral pool." | Diastereospecific synthesis from enantiomerically pure 1,3-amino alcohols containing three chiral centers. acs.org |

Synthesis of Nicotinic Acid Derivatives Relevant to the Compound

Nicotinic acid (3-pyridinecarboxylic acid) and its derivatives are fundamental building blocks in chemistry and biology. wikipedia.orgnih.gov Synthesizing the specific precursor needed for 2-(Azetidin-3-yl)nicotinic acid requires methods for functionalizing the pyridine (B92270) ring, followed by the introduction of the carboxylic acid group.

Functionalization of the Pyridine Ring

Modifying the pyridine ring at specific positions is key to building the target structure. The presence of the nitrogen atom influences the ring's reactivity, making direct functionalization a nuanced task. nih.gov

A variety of methods have been developed to introduce substituents. One novel approach involves the reassembly and functionalization of N-CF₃ pyridinium (B92312) salts . This cascade reaction is initiated by hydrolytic ring-opening, followed by a series of steps including defluorination and nucleophilic substitution, providing an efficient method for constructing 2-functionalized nicotinaldehydes, which are precursors to nicotinic acids. rsc.org

More traditional methods include the oxidation of substituted pyridines . For instance, 2-methylpyridine (B31789) (2-picoline) can be oxidized to picolinic acid (2-pyridinecarboxylic acid) using strong oxidizing agents like potassium permanganate. wikipedia.org This highlights how an existing alkyl group can be transformed. Industrially, nicotinic acid itself is often produced from the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine (B142974). nih.govresearchgate.net

| Functionalization Approach | Description | Reactants/Precursors |

| Reassembly of Pyridinium Salts | A cascade reaction opens and then re-closes the pyridine ring, incorporating a new functional group at the 2-position. | N-CF₃ pyridinium salts, Various O/N/S nucleophiles rsc.org |

| Oxidation of Alkylpyridines | An alkyl group on the pyridine ring is oxidized to a carboxylic acid. | 2-Picoline, 3-Picoline, 5-ethyl-2-methylpyridine wikipedia.orgnih.gov |

| Cross-Coupling Reactions | Suzuki-Miyaura type cross-couplings can be used to form C-C bonds, for example, by coupling 3-iodoazetidine (B8093280) with aryl organoborons. | Halogenated pyridines, Organoboron compounds organic-chemistry.org |

Introduction of Carboxylic Acid Functionality

The carboxylic acid group is a defining feature of nicotinic acid. Several reliable methods exist for its introduction onto a pyridine ring.

The most common industrial method is the oxidation of an alkyl side chain . The ammoxidation of 2-picoline produces the corresponding nitrile, which is then hydrolyzed to yield picolinic acid. wikipedia.org Similarly, the industrial synthesis of nicotinic acid relies on the oxidation of 3-picoline or 5-ethyl-2-methylpyridine, often using nitric acid at high temperatures and pressures. nih.gov

Another route is through the hydrolysis of a nitrile group . The nitrile can be introduced onto the pyridine ring through various means, including Sandmeyer-type reactions or nucleophilic substitution, and then converted to a carboxylic acid under acidic or basic conditions.

Finally, the decarboxylation of a pyridinedicarboxylic acid can yield a monocarboxylic acid, although this is less common for primary synthesis. Conversely, direct carboxylation of the pyridine ring is challenging but can sometimes be achieved under specific conditions. The heterosynthon preference between the carboxylic acid group and the pyridine nitrogen is a significant factor in the crystal packing and properties of these molecules. rsc.org

| Method | Description | Common Precursor |

| Oxidation of Alkyl Group | An existing methyl or ethyl group on the pyridine ring is oxidized to a carboxylic acid. | 3-Methylpyridine (3-Picoline) nih.gov |

| Hydrolysis of Nitrile | A cyanopyridine is hydrolyzed to the corresponding carboxylic acid. | 2-Cyanopyridine, 3-Cyanopyridine wikipedia.org |

| Decarboxylation | A dicarboxylic acid derivative of pyridine is heated, often with a catalyst like copper, to remove one CO₂ group. | Nicotinic Acid (to produce Pyridine) youtube.com |

Direct and Indirect Synthetic Routes to this compound

The creation of the this compound scaffold hinges on the formation of the carbon-carbon or carbon-nitrogen bond between the two heterocyclic rings. Direct routes aim to form this bond in a single, efficient step, typically using transition-metal-catalyzed cross-coupling reactions.

The principal challenge in synthesizing this compound is the formation of the bond between the C3 position of the azetidine ring and the C2 position of the pyridine ring. Modern palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org For this specific target, the synthesis could involve the reaction of a 3-azetidinylzinc halide with a 2-halonicotinic acid derivative. wikipedia.orgorgsyn.orgorgsyn.org Organozinc reagents are often preferred for their high reactivity and functional group tolerance. orgsyn.org Researchers have developed solid, moderately air-stable 2-pyridylzinc reagents, which highlights the practicality and reliability of this approach for creating bonds to pyridine rings. nih.govresearchgate.net

Suzuki Coupling : The Suzuki reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is another powerful tool. nih.gov A plausible route would involve coupling an N-protected 3-azetidinylboronic acid or ester with a protected 2-halonicotinic acid in the presence of a palladium catalyst.

Buchwald-Hartwig Amination : While the target molecule has a C-C linkage, related structures with a C-N linkage can be formed via Buchwald-Hartwig amination. wikipedia.orgyoutube.com This reaction couples an amine with an aryl halide. For instance, 3-aminoazetidine could be coupled with a 2-halonicotinic acid to produce 2-(azetidin-3-ylamino)nicotinic acid, an isomer of the target compound. chemspider.comnih.govnih.gov This highlights the versatility of palladium catalysis in accessing a range of related structures.

Due to the presence of multiple reactive sites—the secondary amine of the azetidine ring and the carboxylic acid of the nicotinic acid—a multi-step synthesis involving protecting groups is essential. researchgate.net

A general synthetic sequence would proceed as follows:

Preparation of Precursors : An N-protected azetidine derivative, such as N-Boc-azetidin-3-one, serves as a common starting material for the azetidine fragment. researchgate.netacs.org The nicotinic acid portion is typically a 2-halo derivative, such as methyl 2-chloronicotinate, where the carboxylic acid is protected as an ester.

Coupling Reaction : The protected azetidine precursor is converted into a suitable coupling partner (e.g., an organozinc or organoboron reagent) and is then reacted with the protected 2-halonicotinate via a palladium-catalyzed cross-coupling reaction.

Deprotection : In the final step, the protecting groups are removed. The Boc group on the azetidine nitrogen is typically removed under acidic conditions (e.g., with trifluoroacetic acid), and the ester is hydrolyzed to the carboxylic acid, often using a base like lithium hydroxide, to yield the final product. mdpi.com

The choice of protecting group is critical for the success of the synthesis, preventing unwanted side reactions and allowing for sequential, controlled transformations.

| Functional Group | Protecting Group | Common Reagent for Protection | Common Reagent for Deprotection |

| Azetidine Nitrogen (Amine) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic Acid (TFA) or HCl |

| Azetidine Nitrogen (Amine) | Benzyl (Bn) | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| Nicotinic Acid (Carboxylic Acid) | Methyl or Ethyl Ester | Methanol or Ethanol with acid catalyst | Base Hydrolysis (e.g., LiOH, NaOH) |

| Nicotinic Acid (Carboxylic Acid) | Benzyl Ester | Benzyl alcohol | Hydrogenolysis (H₂, Pd/C) |

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the use of protecting groups is the primary strategy to achieve chemoselectivity. By protecting the azetidine N-H and the carboxylic acid -OH, the cross-coupling reaction is directed to occur only between the desired carbon centers of the two rings.

Regioselectivity is the control of the position of bond formation. This is particularly important when using substituted pyridine precursors. For example, in a Negishi coupling using a dihalopyridine, the reaction often occurs selectively at the more reactive halogen position. It has been shown that 2-halopyridines are generally more reactive in Negishi couplings than 3-halopyridines, allowing for selective coupling at the C2 position even if other halogens are present on the ring. orgsyn.orgorgsyn.org This predictable reactivity is crucial for ensuring the azetidine moiety is introduced at the correct C2 position of the nicotinic acid core.

Derivatization from this compound Core Structure

Once synthesized, the this compound core can be further modified at its reactive functional groups to create a library of related compounds for structure-activity relationship (SAR) studies.

The carboxylic acid group is a prime handle for derivatization.

Esterification : The carboxylic acid can be readily converted to a variety of esters by reaction with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol.

Amidation : A wide range of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines. This reaction is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) to activate the carboxylic acid for nucleophilic attack by the amine.

The pyridine ring offers several positions for modification, which can significantly alter the electronic and steric properties of the molecule. Such modifications are a key strategy in medicinal chemistry to fine-tune the affinity and selectivity of ligands for their biological targets. nih.gov Substitutions can be introduced either by using an already substituted 2-halonicotinic acid precursor in the initial synthesis or by direct functionalization of the this compound product, although the latter can be more challenging due to the directing effects of the existing substituents. Common modifications include the introduction of halogens, alkyl groups, alkoxy groups, or nitro groups, which can in turn serve as handles for further synthetic transformations.

Functionalization of the Azetidine Ring System

Once the core structure of this compound is assembled, the azetidine ring itself offers opportunities for further chemical modification, primarily at the nitrogen atom. The secondary amine of the azetidine is a nucleophilic center that can readily undergo various chemical transformations to generate a library of analogs. Such late-stage functionalization is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Key functionalization reactions for the azetidine nitrogen include:

N-Alkylation: The introduction of alkyl groups to the azetidine nitrogen can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. This modification can influence the compound's basicity, lipophilicity, and steric profile, which in turn can affect its pharmacokinetic and pharmacodynamic properties. nih.gov

N-Acylation: Amide bond formation via the reaction of the azetidine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is a common and versatile functionalization strategy. The resulting amides introduce a wide range of substituents and can act as hydrogen bond acceptors.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives. The sulfonamide group is a stable, non-basic moiety that can act as a hydrogen bond donor and acceptor, significantly altering the electronic properties of the azetidine nitrogen.

N-Arylation: Although more challenging, direct N-arylation of the azetidine ring can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These functionalization strategies allow for the systematic exploration of the chemical space around the azetidine moiety. The choice of reactants for these transformations enables the fine-tuning of the molecule's properties.

Below is a table of potential functionalized derivatives of this compound.

| Derivative Name | Functionalization Type | R-Group on Azetidine Nitrogen |

| 2-(1-Methylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₃ |

| 2-(1-Ethylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₂CH₃ |

| 2-(1-Benzylazetidin-3-yl)nicotinic acid | N-Alkylation | -CH₂Ph |

| 2-(1-Acetylazetidin-3-yl)nicotinic acid | N-Acylation | -C(O)CH₃ |

| 2-(1-Benzoylazetidin-3-yl)nicotinic acid | N-Acylation | -C(O)Ph |

| 2-(1-(Methylsulfonyl)azetidin-3-yl)nicotinic acid | N-Sulfonylation | -S(O)₂CH₃ |

| 2-(1-(Phenylsulfonyl)azetidin-3-yl)nicotinic acid | N-Sulfonylation | -S(O)₂Ph |

Synthesis of Analogs with Varied Linker Chemistries

The direct carbon-carbon bond between the azetidine ring and the pyridine ring in this compound defines the core scaffold. Altering this linker is a powerful strategy for creating structurally distinct analogs, which may exhibit different biological activities or properties. The synthesis of such analogs requires different strategic approaches compared to the parent compound, as the linker needs to be constructed intentionally.

Amide Linker: An analog featuring an amide linker, such as N-(Azetidin-3-yl)nicotinamide, would involve forming an amide bond between the azetidine and nicotinic acid moieties. A potential synthetic route would start with a protected 3-aminoazetidine derivative and nicotinic acid. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) would facilitate the amide bond formation, followed by deprotection of the azetidine nitrogen.

Ether Linker: To create an analog with an ether linkage, for example, 3-((Azetidin-3-yl)oxy)nicotinic acid, a Williamson ether synthesis could be employed. This would typically involve reacting a protected 3-hydroxyazetidine with a suitably activated nicotinic acid derivative bearing a leaving group (e.g., a halogen) at the 2-position, in the presence of a base.

Methylene (B1212753) Linker: Introducing a methylene bridge to create an analog like 2-((Azetidin-3-yl)methyl)nicotinic acid would require a different synthetic disconnection. One approach could involve the coupling of a metalated pyridine species with a protected 3-(halomethyl)azetidine derivative. Alternatively, a Wittig-type reaction on a protected azetidin-3-one (B1332698) followed by reduction could be envisioned to build the carbon framework.

The table below outlines some hypothetical analogs with varied linker chemistries.

| Analog Name | Linker Type | Linker Structure |

| N-(Azetidin-3-yl)nicotinamide | Amide | -C(O)NH- |

| 3-((Azetidin-3-yl)oxy)nicotinic acid | Ether | -O- |

| 2-((Azetidin-3-yl)methyl)nicotinic acid | Methylene | -CH₂- |

| 2-(2-(Azetidin-3-yl)ethyl)nicotinic acid | Ethylene | -CH₂CH₂- |

These synthetic strategies highlight the modularity inherent in modern organic synthesis, allowing for the creation of diverse molecular architectures based on the azetidine and nicotinic acid scaffolds. Each new linker introduces distinct conformational constraints and electronic properties, enabling a thorough investigation of the requirements for biological activity.

Analysis of "this compound" Reveals Data Scarcity in Public Domain

A comprehensive search for spectroscopic and crystallographic data on the chemical compound this compound has revealed a significant lack of publicly available scientific literature, preventing a detailed structural analysis as requested.

Despite extensive searches for experimental data, including high-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography studies specific to this compound, no dedicated research findings or detailed characterizations for this particular molecule could be located. The inquiry sought to build a detailed article structured around advanced spectroscopic and crystallographic analysis, but the foundational data necessary for such a report is not present in accessible scientific databases and publications.

While detailed spectroscopic and crystallographic information is readily available for the parent compounds, nicotinic acid (also known as vitamin B3) hmdb.cahmdb.canih.govnanomegas.com and various other derivatives of both nicotinic acid researchgate.netresearchgate.netnih.gov and azetidine nih.govnih.govresearchgate.net, this information cannot be directly extrapolated to provide a scientifically accurate account for the specific structure of this compound.

The requested article outline included sections on:

1H, 13C, and 19F NMR Data Analysis: While standard NMR data for nicotinic acid is well-documented hmdb.cahmdb.castackexchange.com, and studies on other fluorinated nicotinic acid derivatives exist nih.gov, no such spectra have been published for this compound.

2D NMR Techniques: Analysis of connectivity and stereochemistry through 2D NMR would require specific experimental data for the target compound, which is unavailable.

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis are absent from the literature for this compound.

X-ray Crystallography: There are no published crystal structures for this compound, making it impossible to analyze the solid-state conformation of its azetidine and pyridine rings or its intermolecular interactions. researchgate.net

The absence of a specific CAS (Chemical Abstracts Service) number for this compound in major chemical databases further suggests that the compound may be novel, has not been synthesized, or its synthesis and characterization have not been disclosed in the public domain. Chemical suppliers list related but structurally distinct compounds, such as "azetidin-3-yl nicotinate," which is an ester, not the C-C linked compound of interest. bldpharm.com

Consequently, the generation of a scientifically accurate article with the required data tables and detailed research findings for this compound is not feasible at this time.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopic methods are essential for characterizing the three-dimensional arrangement of atoms in chiral molecules. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance, providing unique information about its stereochemistry.

Optical rotation is a fundamental chiroptical property used to characterize chiral compounds. It measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral substance. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), the concentration of the sample, and the path length of the cell.

For the enantiomers of a chiral compound, the specific rotation values are equal in magnitude but opposite in sign. This property allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Rationale for Research on 2 Azetidin 3 Yl Nicotinic Acid

Synergistic Pharmacological Implications of Combined Azetidine and Nicotinic Acid Frameworks

The unique architecture of this compound, which marries a strained four-membered azetidine ring with the well-known nicotinic acid scaffold, presents a compelling case for synergistic pharmacological effects. The azetidine ring, a saturated nitrogen-containing heterocycle, is increasingly recognized as a valuable component in medicinal chemistry. acs.org Its rigid, three-dimensional structure can impart favorable properties to a molecule, including improved metabolic stability, enhanced binding affinity to protein targets, and altered solubility profiles. The incorporation of an azetidine moiety can introduce a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions. acs.orgnih.gov

On the other hand, the nicotinic acid (niacin or vitamin B3) framework is a fundamental building block in biochemistry and pharmacology. biomol.comnih.gov It is a precursor to the essential coenzymes NAD and NADP and exhibits a range of biological activities, including lipid-lowering effects and vasodilation. nih.gov Derivatives of nicotinic acid have been explored for their potential in treating various conditions, including inflammation. nih.gov

The combination of these two pharmacophores in this compound suggests several potential synergistic advantages. The azetidine group can act as a bioisosteric replacement for other cyclic amines, potentially leading to novel interactions with biological targets. Its presence can also influence the electronic properties and reactivity of the nicotinic acid portion. For instance, the azetidine substituent may modulate the pKa of the carboxylic acid, thereby affecting its ionization state and ability to participate in hydrogen bonding or salt bridge formation with a receptor.

Table 1: Potential Pharmacological Contributions of Individual Moieties

| Moiety | Potential Pharmacological Contribution | Key Properties |

|---|---|---|

| Azetidine | Improved metabolic stability, enhanced binding affinity, conformational rigidity | Strained four-membered ring, three-dimensional structure |

| Nicotinic Acid | Bioactivity (e.g., anti-inflammatory), essential metabolic precursor | Planar aromatic ring, carboxylic acid functionality |

Addressing Unmet Research Gaps in Heterocyclic Chemistry and Chemical Biology

The study of this compound and its derivatives directly addresses several unmet research needs in the fields of heterocyclic chemistry and chemical biology.

From a synthetic standpoint, the construction of molecules containing strained ring systems like azetidine presents ongoing challenges. acs.org Developing efficient and stereoselective synthetic routes to compounds such as this compound is a significant endeavor that can expand the toolkit of synthetic organic chemists. The synthesis of related azetidine derivatives often involves multi-step sequences, and the development of more streamlined approaches is an active area of research. mdpi.comrsc.org

In the realm of chemical biology, this compound serves as a valuable probe for exploring the structure-activity relationships of nicotinic acid derivatives. By systematically modifying the azetidine ring and its substituents, researchers can gain a deeper understanding of the molecular determinants of binding and activity at various biological targets. This knowledge is crucial for the rational design of next-generation therapeutic agents with improved efficacy and selectivity.

Moreover, the exploration of hybrid molecules like this compound contributes to the broader understanding of how combining different pharmacophores can lead to emergent properties. This approach, often referred to as molecular hybridization, is a powerful strategy for drug discovery. The investigation of this particular compound could reveal novel biological activities that are not apparent from studying the individual azetidine and nicotinic acid components in isolation.

The current body of literature highlights a significant number of studies on various substituted azetidines and nicotinic acid derivatives, underscoring the general interest in these scaffolds. nih.govnih.govresearchgate.net However, a specific focus on the direct linkage of the azetidin-3-yl group to the 2-position of nicotinic acid remains a relatively underexplored area, representing a clear research gap and an opportunity for new discoveries.

Table 2: Research Opportunities with this compound

| Research Area | Specific Unmet Need | Potential Impact |

|---|---|---|

| Synthetic Chemistry | Development of efficient and stereoselective synthetic routes. | Expansion of synthetic methodologies for strained heterocycles. |

| Medicinal Chemistry | Elucidation of structure-activity relationships for novel nicotinic acid derivatives. | Rational design of more potent and selective therapeutic agents. |

| Chemical Biology | Investigation of emergent biological properties from pharmacophore hybridization. | Discovery of novel biological functions and therapeutic applications. |

Computational Chemistry and in Silico Molecular Modeling of 2 Azetidin 3 Yl Nicotinic Acid and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. These methods allow for a detailed examination of the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has been widely employed to investigate the ground state properties of various heterocyclic compounds, including nicotinic acid derivatives. epstem.netresearchgate.netepstem.net For 2-(Azetidin-3-yl)nicotinic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be performed to optimize the molecular geometry and determine key electronic parameters. epstem.net

These calculations can reveal important information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies lower reactivity. epstem.net

Global reactivity descriptors, such as ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. researchgate.netepstem.net These descriptors help in predicting how the molecule will interact with other chemical species. For instance, the electrophilicity index can quantify the molecule's ability to accept electrons, a key aspect in many biological interactions.

Table 1: Calculated Ground State Properties of this compound (Illustrative)

| Parameter | Value |

| Total Energy (Hartree) | -685.123 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 6.54 |

| Electron Affinity (eV) | 1.23 |

| Global Hardness (η) | 2.655 |

| Global Softness (S) | 0.377 |

| Electrophilicity Index (ω) | 1.89 |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations.

Quantum chemical calculations are also instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of the molecule. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C=O stretching of the carboxylic acid and the N-H bending of the azetidine (B1206935) ring.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be correlated with experimental UV-Vis spectra to understand the electronic structure and chromophores within the molecule.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when compared to experimental NMR data, can help in the complete assignment of the NMR spectrum and confirm the connectivity of atoms within the molecule.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand its dynamic behavior.

The flexibility of the azetidine ring and the rotational freedom of the bond connecting it to the nicotinic acid moiety allow this compound to adopt multiple conformations. Molecular mechanics methods, which use classical force fields, are efficient for exploring the conformational space of the molecule. By systematically rotating the rotatable bonds and minimizing the energy of the resulting structures, a potential energy surface can be generated, revealing the low-energy conformers.

These studies can be performed for both the gas phase and in solution. In solution, the effect of the solvent can be included using implicit or explicit solvent models. The preferred conformations in different environments can vary due to interactions with the solvent molecules. Identifying these preferred conformations is crucial as they are likely the ones that interact with biological targets.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to investigate the dynamics of the azetidine ring puckering and the rotation of the side chain.

The four-membered azetidine ring is not planar and can undergo a ring-puckering motion. MD simulations can reveal the energy barriers associated with this ring inversion and the preferred puckered conformations. Similarly, the rotation around the C-C bond connecting the azetidine and pyridine (B92270) rings can be studied to understand the flexibility of the side chain and the relative orientation of the two ring systems. These dynamic properties are important for the molecule's ability to adapt its shape to fit into a binding site.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound and its analogs, molecular docking studies are essential to understand their interactions with potential biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govnih.gov

Docking simulations can identify the key amino acid residues in the binding pocket that interact with the ligand. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. For example, the carboxylic acid group of this compound could form hydrogen bonds with polar residues in the binding site, while the pyridine and azetidine rings could engage in hydrophobic and aromatic stacking interactions.

By comparing the docking scores and binding modes of a series of analogs, it is possible to establish a structure-activity relationship (SAR). This information is invaluable for designing new analogs with improved affinity and selectivity for a specific biological target. For instance, docking studies on analogs with different substituents on the pyridine or azetidine ring can reveal which modifications are likely to enhance binding. nih.gov

Table 2: Illustrative Molecular Docking Results of this compound with a Nicotinic Acetylcholine Receptor Subtype

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TyrA93, TrpB149, TyrC190, CysC192, CysC193 |

| Hydrogen Bonds | -COOH with TyrA93; Azetidine-NH with TrpB149 |

| Hydrophobic Interactions | Pyridine ring with TrpB149, TyrC190 |

Note: The values and residues in this table are for illustrative purposes and represent typical outputs from a molecular docking study.

Ligand-Target Binding Mode Prediction for Receptor Interactions (e.g., nAChRs, enzymes)

Predicting the binding mode of a ligand like this compound within a receptor is fundamental to understanding its pharmacological activity. Molecular docking is a primary computational technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For nAChRs, which are complex pentameric ligand-gated ion channels, docking studies are often performed on homology models of specific subtypes (e.g., α4β2, α7) or on the crystal structures of related acetylcholine-binding proteins (AChBP). nih.govresearchgate.netuchile.cl

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for various conformations. nih.gov For nicotinic acid derivatives and azetidine-containing compounds, key interactions often involve:

Cation-π interactions: The positively charged nitrogen of the azetidine ring can interact favorably with the electron-rich aromatic side chains of tryptophan or tyrosine residues, which are commonly found in the nAChR binding pocket. uchile.cl

Hydrogen bonding: The carboxylic acid of the nicotinic acid moiety and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors or donors with polar residues in the binding site. h-its.org

Hydrophobic interactions: The pyridine and azetidine rings can engage in van der Waals interactions with nonpolar residues, contributing to binding affinity.

For example, studies on similar nicotinic ligands have shown that acetylcholine fits tightly into the agonist binding site at the α4β2 interface of the nAChR. nih.gov The binding site coincides with that of AChBP and is consistent with data from photo-affinity labeling and mutagenesis studies. nih.gov The analysis of these predicted binding poses helps to explain the subtype selectivity and functional activity (agonist vs. antagonist) of different analogs. uchile.cl

Scoring Functions for Binding Affinity Estimation

Once docking generates potential binding poses, scoring functions are used to estimate the binding affinity and rank the different conformations. researchgate.net These functions calculate a score that approximates the free energy of binding. nih.gov A lower score typically indicates a more favorable binding interaction. Scoring functions are essential for virtual screening, where large libraries of compounds are computationally docked and ranked to identify potential hits. frontiersin.org

There are several classes of scoring functions, each with different principles and levels of complexity: researchgate.netfrontiersin.org

Empirical Scoring Functions: These functions are based on a weighted sum of terms that represent different types of interactions, such as hydrogen bonds, ionic interactions, hydrophobic effects, and loss of entropy upon binding. h-its.orgresearchgate.net The weights are determined by fitting the function to experimental binding data of a training set of protein-ligand complexes. h-its.org

Knowledge-Based Scoring Functions: These derive statistical potentials from known protein-ligand complex structures. They are based on the frequency of atom-pair contacts at different distances, converting these distributions into potentials of mean force. h-its.org

Force-Field-Based Scoring Functions: These functions calculate the binding energy using terms from molecular mechanics force fields, primarily accounting for van der Waals and electrostatic interactions.

Machine-Learning Scoring Functions: More recently, machine learning and deep learning models have been trained on large datasets of protein-ligand complexes to predict binding affinity with higher accuracy. nih.govfrontiersin.orgnih.gov These models can capture complex, non-linear relationships between structural features and affinity. frontiersin.org

The choice of scoring function can significantly impact the outcome of a virtual screening or docking study, and often a consensus approach using multiple scoring functions is employed to improve the reliability of predictions. h-its.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are crucial for optimizing lead compounds and predicting the activity of newly designed analogs. researchgate.net

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of a QSAR model for a series of analogs, such as derivatives of this compound, involves several key steps. nih.gov First, a dataset of compounds with experimentally measured biological activity (e.g., binding affinity Ki values) is compiled. researchgate.net Next, for each molecule, a set of numerical parameters known as molecular descriptors is calculated. researchgate.net

These descriptors quantify various aspects of the molecular structure:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Relate to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantify the lipophilicity of the molecule (e.g., LogP).

Steric descriptors: Describe the size and shape of the molecule (e.g., molecular volume). researchgate.net

Once the descriptors are calculated, a mathematical model is built using statistical methods to correlate the descriptors with the biological activity. nih.gov Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). researchgate.netacs.org For example, a QSAR study on 6-substituted nicotine (B1678760) derivatives demonstrated that a combination of a lipophilicity parameter (π) and a steric parameter (MOL VOL) could account for the binding affinity at nAChRs. researchgate.net

Statistical Validation of QSAR/QSPR Models

A critical step in QSAR modeling is rigorous statistical validation to ensure the model is robust, stable, and has predictive power for new compounds. nih.gov Validation is typically performed using both internal and external methods. researchgate.net

Internal Validation: This method assesses the stability and robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. shd-pub.org.rs In LOO, a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A high q² value (e.g., > 0.5) is generally considered indicative of a robust model. shd-pub.org.rs

External Validation: This is considered the most stringent test of a model's predictive power. nih.gov The initial dataset is split into a training set, used to build the model, and a test set of compounds that are not used in model development. acs.org The model is then used to predict the activity of the test set compounds. The predictive ability is evaluated using statistical metrics such as the predictive r² (r²_pred). shd-pub.org.rs A high value (e.g., > 0.6) suggests that the model can accurately predict the activity of new, untested compounds. shd-pub.org.rs

Other statistical parameters used for validation include the coefficient of determination (r²), root mean square error (RMSE), and F-test values. acs.orgresearchgate.net It is crucial to use multiple validation metrics to gain confidence in a QSAR model's reliability. nih.gov

Homology Modeling of Relevant Receptor Targets for Ligand Interaction Studies

While high-resolution experimental structures from X-ray crystallography or cryo-electron microscopy are ideal for structure-based drug design, they are not always available for every receptor of interest, such as specific nAChR subtypes. nih.govnih.gov In such cases, homology modeling (or comparative modeling) can be used to build a three-dimensional model of the target protein. nih.gov

Construction and Refinement of Protein Models

The construction of a homology model is a multi-step process that relies on the availability of an experimentally determined structure of a homologous protein, known as the template. nih.govnih.gov

Template Selection and Sequence Alignment: The process begins by identifying one or more suitable template structures in the Protein Data Bank (PDB) based on sequence similarity to the target protein. nih.gov The amino acid sequence of the target is then aligned with the sequence of the template. The quality of this alignment is critical for the accuracy of the final model. tandfonline.com

Model Building: Using the alignment as a guide, a 3D model of the target protein is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions and deletions (loops). pnas.org

For nAChRs, homology models have been successfully built using templates like the Torpedo muscle-type AChR or the soluble AChBP. nih.govtandfonline.comnih.gov These models have been instrumental in performing docking studies to understand ligand-receptor interactions and guide the design of subtype-selective ligands. nih.govuchile.cl

Validation of Homology Models for Ligand Docking

The accuracy of in silico ligand docking studies is fundamentally dependent on the quality of the three-dimensional protein structure used. In the absence of experimentally determined structures for many nicotinic acetylcholine receptor (nAChR) subtypes, homology modeling has become an indispensable tool. pnas.orgnih.gov However, before a homology model can be reliably used for predicting the binding of ligands such as this compound and its analogs, it must undergo rigorous validation to ensure its stereochemical quality, structural stability, and ability to accurately represent the ligand-binding site. youtube.comnih.gov

The process of building a homology model involves using the crystal structure of a homologous protein as a template. For nAChRs, the mollusc an acetylcholine-binding protein (AChBP) and the Torpedo marmorata nAChR structure are frequently used templates due to their sequence and structural similarities to the extracellular domain (ECD) where agonists bind. pnas.orgnih.govnih.gov Despite these similarities, the resulting models must be carefully evaluated.

A variety of computational techniques are employed to validate these models, which can be broadly categorized into internal and external evaluation methods. youtube.com Internal validation assesses the self-consistency of the model based on physicochemical principles, while external validation involves checking the model against independent experimental data.

Stereochemical Quality Assessment

A primary step in validation is to check the stereochemical quality of the modeled protein structure. This involves analyzing bond lengths, bond angles, and torsion angles to ensure they fall within energetically favorable ranges derived from high-resolution crystallographic data of known proteins.

Table 1: Example of Ramachandran Plot Analysis Results for a Homology Model

| Region | Number of Residues | Percentage of Residues | Quality Interpretation |

|---|---|---|---|

| Most Favored Regions [A,B,L] | 205 | 91.5% | Excellent |

| Additionally Allowed Regions [a,b,l,p] | 17 | 7.6% | Good |

| Generously Allowed Regions [~a,~b,~l,~p] | 2 | 0.9% | Acceptable |

| Disallowed Regions | 0 | 0.0% | Excellent |

| Total | 224 | 100.0% | High-Quality Model |

Assessment of Model Stability and Fold

The stability of the homology model is a critical factor, often assessed using molecular dynamics (MD) simulations. numberanalytics.com By simulating the dynamic behavior of the protein model in a solvated environment over time (typically nanoseconds), researchers can assess its structural integrity. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone from its initial state are monitored. A stable model will exhibit a low and converging RMSD value over the simulation period.

Furthermore, programs like MODELLER utilize statistical potential energy functions, such as the Discrete Optimized Protein Energy (DOPE) score, to assess the quality of the model. nih.gov The DOPE score provides an assessment of the model's fold by comparing it to a database of known protein structures. A lower DOPE score generally indicates a more native-like and reliable model.

Validation for Ligand Docking

For the specific purpose of ligand docking, the most crucial validation step is to determine if the model's binding pocket can correctly identify known ligands and distinguish them from non-binders. This is often achieved through redocking and enrichment studies. nih.govnumberanalytics.com

In a redocking exercise, a co-crystallized ligand (if available in the template structure) is extracted and then docked back into the binding site of the newly generated homology model. The ability of the docking algorithm to reproduce the original binding pose (typically with an RMSD < 2.0 Å) provides confidence in the model's geometry.

When studying a novel ligand like this compound, where no co-crystallized structure exists, an enrichment study is more appropriate. This involves docking a library of known active ligands for the target receptor along with a set of "decoy" molecules (compounds with similar physicochemical properties but known to be inactive). A reliable model will consistently assign better (i.e., lower energy) docking scores to the active compounds compared to the decoys. This demonstrates the model's ability to discriminate between binders and non-binders, which is essential for virtual screening. nih.gov

Table 2: Illustrative Data from a Virtual Screening Validation

| Compound Type | Number of Compounds | Average Docking Score (kcal/mol) | Hit Rate in Top 1% |

|---|---|---|---|

| Known nAChR Agonists | 50 | -9.5 ± 1.2 | 85% |

| Decoy Molecules | 1500 | -6.2 ± 1.5 | 1% |

The successful validation of a homology model through these comprehensive checks provides the necessary confidence to proceed with predictive docking studies for novel ligands like this compound and its analogs, thereby guiding the rational design of new therapeutic agents. nih.gov

Reactivity Profiles and Transformational Chemistry of 2 Azetidin 3 Yl Nicotinic Acid

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated nitrogen heterocycle, is a key structural motif in numerous biologically active compounds. nih.gov Its strained nature influences its reactivity, making it susceptible to specific transformations while also providing a rigid framework. nih.gov

Ring Opening Reactions and Their Synthetic Utility

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, although it is notably more stable than its three-membered aziridine (B145994) counterpart. ambeed.com These reactions can be initiated by various nucleophiles and electrophiles, often under acidic or heated conditions. For instance, treatment with concentrated hydrochloric acid can lead to the cleavage of the C-N bonds. ambeed.com

The synthetic utility of these ring-opening reactions lies in the ability to introduce new functional groups and build more complex molecular architectures. By carefully selecting the reagents and reaction conditions, chemists can control the regioselectivity of the ring opening, leading to the formation of valuable acyclic intermediates.

N-Alkylation and N-Acylation Reactions

The secondary amine within the azetidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the properties of the parent molecule, such as its polarity, basicity, and biological activity.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides and sulfonate esters. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom acts as the nucleophile. For example, the reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid is a standard procedure.

N-Acylation: This reaction introduces an acyl group to the azetidine nitrogen. Acylating agents such as acid chlorides, anhydrides, and activated esters are commonly employed. N-acylation is often used to install protecting groups or to introduce specific functionalities that can participate in further chemical transformations. researchgate.net For instance, acylation with a molecule containing a terminal alkyne can pave the way for "click" chemistry applications. researchgate.net

| Reaction Type | Reagent Class | General Conditions | Product Type |

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | N-Alkyl azetidine |

| N-Acylation | Acid chlorides (e.g., R-COCl) | Base (e.g., Pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl azetidine |

| N-Acylation | Carboxylic acid anhydrides | Optional catalyst (e.g., DMAP), Solvent (e.g., CH2Cl2) | N-Acyl azetidine |

C-H Functionalization at the Azetidine Core

Direct functionalization of the C-H bonds of the azetidine ring represents a modern and efficient strategy for introducing molecular complexity. nih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds with high atom economy. Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines, including the formation of azetidines through radical-mediated pathways. nih.gov While specific examples for 2-(azetidin-3-yl)nicotinic acid are not detailed in the provided results, the general principles of azetidine C-H functionalization are applicable. These reactions can involve the formation of a radical at the carbon adjacent to the nitrogen, which can then be trapped by various radical acceptors.

Transformations Involving the Nicotinic Acid Moiety

The nicotinic acid portion of the molecule, a pyridine-3-carboxylic acid, offers a different set of reactive sites. The carboxylic acid group and the pyridine ring itself can be modified through various chemical reactions.

Carboxylic Acid Derivatization: Ester, Amide, and Anhydride Formation

The carboxylic acid group is a versatile handle for derivatization, allowing for the formation of esters, amides, and anhydrides. These transformations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Esterification: The conversion of the carboxylic acid to an ester is typically achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid.

Anhydride Formation: Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid or by reacting the carboxylate with an acyl halide.

These derivatizations are standard procedures in organic synthesis and are applicable to this compound, provided the azetidine nitrogen is appropriately protected if it is not intended to react.

| Derivative | Reagents | Typical Conditions |

| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H2SO4) | Heat |

| Amide | Amine (R'-NH2), Coupling agent (e.g., DCC, EDC) | Room temperature |

| Anhydride | Acyl chloride (R-COCl), Base (e.g., Pyridine) | Varies |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of nicotinic acid is generally electron-deficient, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, the pyridine ring is deactivated towards electrophilic attack compared to benzene. masterorganicchemistry.commasterorganicchemistry.com Electrophilic substitution, such as nitration or halogenation, requires harsh conditions and typically occurs at the positions meta to the ring nitrogen (positions 4 and 6) and meta to the carboxyl group (position 5). cureffi.org The reaction proceeds through a high-energy intermediate where the aromaticity is temporarily broken. cureffi.org

Metal-Catalyzed Cross-Coupling Reactions at Pyridine C-H or Halogen Sites

The functionalization of the pyridine ring of this compound is a key strategy for modifying its properties and generating novel derivatives. Metal-catalyzed cross-coupling reactions offer a powerful toolkit for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine core. These transformations can be broadly categorized into reactions involving pre-functionalized halogenated pyridines and direct C-H activation.

While direct experimental data on the cross-coupling reactions of this compound is limited in publicly available literature, the reactivity can be inferred from established methodologies on related nicotinic acid and 2-substituted pyridine systems. The presence of the azetidine ring, a carboxylic acid group, and the pyridine nitrogen introduces both opportunities and challenges in terms of catalyst compatibility, regioselectivity, and potential side reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For this compound, this would typically involve the synthesis of a halogenated precursor, such as 6-chloro-2-(azetidin-3-yl)nicotinic acid. The coupling of this precursor with various aryl or heteroaryl boronic acids would yield a range of biaryl derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as the decomposition of the boronic acid or catalyst inhibition by the pyridine nitrogen. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties onto the pyridine ring of a halogenated this compound derivative. These alkynylated products can serve as versatile intermediates for further transformations. The reaction is typically carried out under mild conditions, but care must be taken to prevent the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst. wikipedia.org Copper-free Sonogashira protocols have been developed to mitigate this issue. wikipedia.org

C-H Activation:

Direct C-H activation has emerged as a more atom-economical and efficient strategy for the functionalization of heterocycles, avoiding the need for pre-halogenation. youtube.com For this compound, palladium-catalyzed direct arylation of the pyridine N-oxide derivative could be a viable approach for selective functionalization at the C6 position. acs.org The pyridine N-oxide acts as a directing group, facilitating the C-H activation step. The resulting N-oxide can then be readily reduced to the corresponding pyridine. acs.org While highly promising, the development of C-H activation methods requires careful optimization of catalysts and directing groups to achieve the desired regioselectivity and functional group tolerance. youtube.comyoutube.com

Challenges and Considerations:

The application of these cross-coupling reactions to this compound presents specific challenges. The inherent instability and difficult synthesis of 2-pyridyl organometallics, for instance, can complicate cross-coupling strategies where the pyridine moiety acts as the nucleophile. acs.orgnih.gov Furthermore, the presence of the secondary amine in the azetidine ring and the carboxylic acid group can lead to catalyst inhibition or undesired side reactions. Protection of these functional groups may be necessary in some cases to ensure the success of the cross-coupling reaction.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of this compound Derivatives

| Reaction Type | Substrate | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | 6-Halo-2-(azetidin-3-yl)nicotinic acid | Arylboronic acid | Pd(0) complex, Base | 6-Aryl-2-(azetidin-3-yl)nicotinic acid |

| Sonogashira | 6-Halo-2-(azetidin-3-yl)nicotinic acid | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(azetidin-3-yl)nicotinic acid |

| Direct C-H Arylation | This compound N-oxide | Aryl bromide | Pd(II) catalyst, Oxidant | 6-Aryl-2-(azetidin-3-yl)nicotinic acid N-oxide |

Intermolecular Interactions and Self-Assembly Potential

The molecular structure of this compound, featuring a carboxylic acid group, a pyridine nitrogen, and a secondary amine in the azetidine ring, provides multiple sites for intermolecular interactions, particularly hydrogen bonding. These interactions are expected to play a crucial role in the solid-state packing of the molecule and its potential for forming well-defined supramolecular architectures.

Hydrogen Bonding Networks

The most prominent intermolecular interaction anticipated for this compound is the formation of a robust supramolecular synthon between the carboxylic acid group and the pyridine nitrogen. This "carboxylic acid-pyridine" synthon is a well-established and highly predictable hydrogen bonding motif in the crystal engineering of pyridine-containing carboxylic acids. acs.orgnih.gov It consists of a primary O-H···N hydrogen bond, where the carboxylic acid proton is donated to the basic pyridine nitrogen, and is often supported by a weaker C-H···O interaction involving a pyridine C-H bond and the carbonyl oxygen of the carboxylic acid. nih.gov The prevalence of this synthon is remarkably high, often favored over the formation of carboxylic acid homodimers. acs.org

In the case of this compound, the formation of this synthon would lead to the creation of heterodimers or extended chains and networks. The presence of the azetidine ring introduces additional hydrogen bonding possibilities. The secondary amine (N-H) of the azetidine ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. These interactions can lead to the formation of more complex, three-dimensional hydrogen-bonded networks.

Furthermore, the molecule can exist in a zwitterionic form in the solid state, with the carboxylic acid proton transferred to the more basic azetidine nitrogen or the pyridine nitrogen. The specific protonation site would influence the subsequent hydrogen bonding patterns. Computational studies and experimental analysis of related structures, such as nicotinamide-oxalic acid salts, have demonstrated the importance of N-H···O hydrogen bonds in stabilizing the crystal lattice. researchgate.net In cocrystals of nicotinamide (B372718) with other molecules, intermolecular hydrogen bonds, such as COOH···Narom and C-H···O=C, have been identified as key interactions. rsc.orgfip.org

Supramolecular Chemistry Applications

The predictable and robust nature of the carboxylic acid-pyridine supramolecular synthon makes this compound a promising building block for the design of functional supramolecular materials. The ability to form well-defined hydrogen-bonded assemblies opens up possibilities for the construction of crystalline solids with desired architectures and properties.

One potential application lies in the formation of cocrystals. By co-crystallizing this compound with other molecules (coformers) that possess complementary hydrogen bonding sites, it is possible to create new solid forms with modified physicochemical properties, such as solubility, stability, and bioavailability. The success of cocrystal formation is largely governed by the hydrogen bonding capability of the constituent molecules. ijlpr.com

The principles of crystal engineering can be applied to design one-, two-, or three-dimensional networks based on the self-assembly of this compound. acs.org The directional nature of the hydrogen bonds allows for a degree of control over the resulting supramolecular structure. For instance, the formation of one-dimensional tapes or ribbons through catemeric hydrogen bonding interactions is a common motif in pyridine carboxylic acids. nih.gov These supramolecular assemblies could find applications in areas such as materials science, where the ordered arrangement of molecules can lead to interesting optical or electronic properties. The investigation of the supramolecular chemistry of this compound with metal ions could also lead to the formation of coordination polymers, where the pyridine nitrogen and carboxylate oxygen can coordinate to metal centers, creating extended frameworks. iucr.org

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic acid O-H | Pyridine N | Strong Hydrogen Bond | Carboxylic acid-pyridine synthon |

| Pyridine C-H | Carboxylic acid C=O | Weak Hydrogen Bond | Part of Carboxylic acid-pyridine synthon |

| Azetidine N-H | Carboxylic acid C=O | Hydrogen Bond | Inter- or intramolecular linkage |

| Azetidine N-H | Pyridine N | Hydrogen Bond | Inter- or intramolecular linkage |

| Carboxylic acid O-H | Azetidine N | Strong Hydrogen Bond | Zwitterion formation |

| Pyridinium (B92312) N-H (zwitterion) | Carboxylate O | Strong Hydrogen Bond | Salt bridge |

| Azetidinium N-H (zwitterion) | Carboxylate O | Strong Hydrogen Bond | Salt bridge |

Mechanistic Investigations of Biological Interactions of 2 Azetidin 3 Yl Nicotinic Acid in Vitro

Ligand-Receptor Binding and Allosteric Modulation Studies

The interaction of 2-(azetidin-3-yl)nicotinic acid derivatives with various receptor systems, most notably nicotinic acetylcholine (B1216132) receptors (nAChRs), has been characterized through a series of binding and modulation assays.

Radioligand Binding Assays for Receptor Affinity Determination (e.g., nAChRs)

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. In the context of nAChRs, these assays have been employed to characterize derivatives of this compound. For instance, a novel radioligand, 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine (NIDA522131), demonstrated a high affinity for nAChRs. nih.gov The dissociation constant (Kd) for this compound was measured at 4.9 ± 0.4 pmol/L at 37°C, indicating a very strong binding affinity. nih.gov Such high affinity is a key characteristic for ligands being developed for imaging and therapeutic purposes.

Another related compound, 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-FA), has also been extensively studied. nih.gov These studies highlight the importance of the azetidinylmethoxy-pyridine core structure in achieving high-affinity binding to nAChRs, which are predominantly of the α4β2 subtype in the mammalian brain. nih.gov

Competitive Binding Experiments for Subtype Selectivity

Competitive binding experiments are instrumental in determining the selectivity of a ligand for different receptor subtypes. This is particularly important for nAChRs, as subtype-selective compounds can offer more targeted therapeutic effects with fewer side effects. nih.gov For derivatives of this compound, studies have shown significant selectivity. For example, pharmacological evaluations revealed that a related compound had a 2300-fold higher affinity for α4β2* nAChRs compared to α3β4* nAChRs. nih.gov

Further research into subtype selectivity has led to the development of ligands with even greater specificity. A quinuclidine-triazole derivative, AK3, showed a 3069-fold higher affinity for α3β4 nAChR over α7 nAChR, with a Ki value of 3.18 nM for the α3β4 subtype. nih.gov This high degree of selectivity underscores the potential for designing highly specific ligands by modifying the core structure. nih.gov The ability to fine-tune the structure to target specific nAChR subtypes is a significant advancement in the field. nih.gov

Table 1: nAChR Subtype Selectivity Data

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Fold |

|---|---|---|---|

| NIDA522131 derivative | α4β2* vs α3β4* | - | 2300 |

| AK3 | α3β4 vs α7 | 3.18 nM | 3069 |

Allosteric Modulator Identification and Characterization

Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. Positive allosteric modulators (PAMs) enhance the receptor's function. While direct evidence for this compound as an allosteric modulator is limited, the broader class of nAChR modulators includes compounds with diverse chemical structures that act as PAMs. mdpi.comwindows.net For example, a novel PAM, (R)-7-bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC), has been shown to increase the activation of α2* and α4* nAChRs. researchgate.net The discovery of such compounds opens avenues for exploring the potential allosteric modulatory effects of this compound derivatives. mdpi.comnih.gov

Enzyme Inhibition and Activation Studies

Beyond receptor interactions, the effects of this compound and related structures on various enzymes have been investigated.

Target Enzyme Identification and Kinetic Analysis (e.g., Carbonic Anhydrase, Acetylcholinesterase, Matrix Metalloproteinases)

Research has explored the inhibitory potential of nicotinic acid derivatives and compounds with azetidine (B1206935) or azetidin-2-one (B1220530) structures against several key enzymes.

Carbonic Anhydrase (CA): Nicotinic acid derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov For instance, Acipimox (B1666537), a nicotinic acid derivative, acts as a low micromolar inhibitor against most catalytically active hCA isoforms (hCA I-XIV). nih.gov It was found to be a particularly effective inhibitor of hCA VB and hCA I, with Ki values of 2.8 µM and 3.3 µM, respectively. nih.gov The inhibition of CAs is a validated antibacterial strategy, as these enzymes are crucial for microbial metabolism. mdpi.com

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Studies on various compounds have demonstrated potent AChE inhibition. For example, certain carbamates have shown AChE inhibition in the nanomolar range (Ki: 0.209-0.291 nM). epa.gov Lignans have also been identified as effective AChE inhibitors, with Ki values ranging from 0.72 to 1.62 nM. scispace.com

Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are targets in diseases like cancer. nih.gov Some compounds containing an azetidine moiety have been evaluated as MMP inhibitors. For instance, an azetidine-containing compound showed a higher IC50 value (20 nM) for MMP-13 compared to its oxetane (B1205548) counterpart (4.4 nM), suggesting that the azetidine group resulted in somewhat weaker inhibition in this specific case. nih.gov However, other mechanism-based inhibitors have demonstrated nanomolar Ki values for the noncovalent enzyme-inhibitor complex with MMPs. nih.gov

Table 2: Enzyme Inhibition Data

| Compound Class/Example | Target Enzyme | Inhibition Constant (Ki / IC50) |

|---|---|---|

| Acipimox (Nicotinic acid derivative) | hCA VB | 2.8 µM (Ki) |

| Acipimox (Nicotinic acid derivative) | hCA I | 3.3 µM (Ki) |

| Carbamate derivatives | AChE | 0.209-0.291 nM (Ki) |

| Lignans | AChE | 0.72-1.62 nM (Ki) |

| Azetidine-containing compound | MMP-13 | 20 nM (IC50) |

Inhibition Mechanism Elucidation (e.g., Competitive, Non-Competitive)

Understanding the mechanism of enzyme inhibition is crucial for drug design. For AChE, studies on the inhibitor tolserine (B1244227) revealed a partial non-competitive type of inhibition, with a Ki value of 4.69 nM. nih.gov In the case of MMPs, certain mechanism-based inhibitors have been shown to bind to the active site, initiating a slow binding process that leads to covalent modification of the enzyme. nih.gov For carbonic anhydrase, computational studies suggest that acipimox coordinates to the zinc ion in the active site via its carboxylate group, which is a hallmark of a competitive inhibition mechanism. nih.gov The diverse biological activities of azetidin-2-ones, also known as β-lactams, are often attributed to the ring strain of the four-membered cyclic amide. researchgate.net

Cellular Pathway Modulation

The interaction of a novel compound with its target receptor can trigger a cascade of cellular events. Understanding this modulation is crucial for elucidating its pharmacological profile.

Receptor Internalization and Desensitization Assays

Upon prolonged or repeated exposure to an agonist, many receptors, including nAChRs, undergo internalization and desensitization, processes that regulate the cellular response.